Dicyclohexylamine
Overview
Description
Dicyclohexylamine (DCHA) is a versatile chemical compound. It is slightly soluble in water but readily dissolves in organic solvents . It is generally stable but may decompose in the presence of strong acids or oxidizing agents . It has various applications, such as an inhibitor of spermidine synthase in plants and a colorimetric sensor for detecting trinitrotoluene (TNT) contamination .
Synthesis Analysis
This compound may be prepared by pressure hydrogenation of diphenylamine using a ruthenium catalyst, or by the reaction of cyclohexanone with cyclohexylamine in the presence of a palladium/carbon catalyst under a hydrogen pressure of about 4 mm Hg .Molecular Structure Analysis
This compound is a chemical compound with the molecular formula C12H23N . It is classified as a secondary amine due to the presence of an amine functional group attached to two cyclohexyl groups .Chemical Reactions Analysis
This compound can undergo typical amine reactions, including the formation of salts with acids and participation in nucleophilic substitution reactions . A study of the gas-phase dehydrogenation of this compound over a nickel catalyst showed that the major products of this compound dehydrogenation are imine N-cyclohexylidenecyclohexanamine and aromatic amine N-phenylcyclohexylamine .Physical and Chemical Properties Analysis
This compound is a colorless to pale yellow liquid with a distinct amine-like odor . It has a molecular weight of 181.32 g/mol, a melting point range of -4 to -3 °C, and a boiling point range of 256 to 257 °C . The density of DCHA is 0.894 g/cm³ at 20 °C . It exhibits slight solubility in water but readily dissolves in organic solvents such as ethanol, ether, and chloroform .Scientific Research Applications
Antimicrobial and Antibacterial Properties
Dicyclohexylamine has been studied for its potential in treating various bacterial infections. For instance, it has been found effective in inhibiting the growth of certain bacterial strains like Streptococcus uberis, showing significant sensitivity to this compound, which could arrest its growth at specific concentrations. This suggests its potential in developing new antibacterial treatments, especially for bacteria sensitive to this compound. The inhibition is related to the drug's impact on bacterial spermidine synthase and its ability to alter spermidine concentration in bacterial cells, which is crucial for their growth and survival (Mattila, Honkanen-Buzalski, & Pösö, 1984).
Polymer Chemistry
In the field of polymer chemistry, this compound has been utilized as a chain transfer agent in organolanthanide-mediated ethylene polymerizations to produce amine-terminated polyethylenes. This process has shown promising results, yielding polymers with good activity and narrow polydispersities. The resulting polymers have been characterized by various methods, indicating that this compound plays a significant role in introducing electron-rich amine groups into polyolefins. This application is notable for its efficiency in modifying polymer properties for specific industrial uses (Amin & Marks, 2007).
Genotoxicity Studies
This compound has been the subject of genotoxicity studies, particularly its potential effects on chromosomal structures in vivo. Research involving mouse bone marrow cells showed that this compound could induce significant chromosomal aberrations at high doses. This suggests its potential genotoxic effects in mammals, raising concerns about its safety in certain applications (Stanimirović et al., 2006).
Corrosion Inhibition
This compound has been investigated for its use as a vapor-phase inhibitor in protecting metals against corrosion. Its electrochemical behavior, particularly when used in formulations like salts (nitrite, nitrate, acid carbonate), suggests potential applications in industrial settings where corrosion prevention is crucial. Such studies offer insights into the mechanisms of its protective action and its effectiveness in various environmental conditions (Mindowicz & Puchalska, 1964).
Apiculture and Veterinary Medicine
In apiculture, this compound is a component of fumagillin, an antibiotic used against microsporidian infections in bees. Its stability and residue in hive products like beeswax have been a subject of study, highlighting its role in controlling diseases that affect bee populations. Such research is significant for understanding the environmental and health impacts of chemical treatments used in beekeeping (Thompson, van den Heever, & Pernal, 2018).
Safety and Hazards
Dicyclohexylamine is combustible and corrosive . It should be avoided in contact with acids, metals, and strong oxidizing agents . Concentrated vapors may form explosive mixtures with air . Exposure to heated this compound may cause thermal burns . Heating the chemical to decomposition may release nitrogen oxides and other potentially toxic gases .
Mechanism of Action
Target of Action
Dicyclohexylamine primarily targets spermidine synthase , a key enzyme involved in the biosynthesis of polyamines . Polyamines are organic compounds that play crucial roles in various cellular processes, including cell growth and differentiation .
Mode of Action
This compound acts as an inhibitor of spermidine synthase . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of putrescine to spermidine . This inhibition is reversible, meaning that the compound can detach from the enzyme, allowing it to resume its function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polyamine biosynthesis pathway . By inhibiting spermidine synthase, this compound disrupts the production of spermidine, a polyamine that is essential for normal cell growth and function . This disruption can lead to an increase in the synthesis of spermine, another polyamine, without significantly impacting the synthesis of 1-aminocyclopropane-1-carboxylate (ACC) .
Pharmacokinetics
This compound is a secondary amine that is slightly soluble in water but readily dissolves in organic solvents . It is generally stable but may decompose in the presence of strong acids or oxidizing agents . The compound’s solubility and stability characteristics can influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially affecting its bioavailability.
Result of Action
The molecular effect of this compound’s action is the inhibition of spermidine synthase, leading to altered polyamine levels within the cell . On a cellular level, this can affect various processes that rely on polyamines, including cell growth, differentiation, and possibly stress responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of strong acids or oxidizing agents can lead to the decomposition of the compound . Additionally, the compound’s efficacy as an inhibitor of spermidine synthase may be influenced by the concentration of the substrate (putrescine) and the presence of other molecules that can bind to the enzyme . .
Biochemical Analysis
Biochemical Properties
Dicyclohexylamine exhibits significant antibacterial activity through reversible inhibition of spermidine synthase . It is an inhibitor of aminopropyltransferases, promotes ornithine decarboxylase activity possibly by the inhibition of spermidine biosynthesis .
Cellular Effects
This compound effectively inhibits spermidine synthase in vivo . Inhibition of spermidine synthesis by this compound led to an increase in spermine synthesis, without significant impact on ACC synthesis .
Molecular Mechanism
This compound is classified as a secondary amine due to the presence of an amine functional group attached to two cyclohexyl groups . It can undergo typical amine reactions, including the formation of salts with acids and participation in nucleophilic substitution reactions .
Temporal Effects in Laboratory Settings
This compound exhibits remarkable stability compared to fumagillin, with observed half-lives ranging from 368 to 852 days when stored at temperatures between 21°C and 34°C in darkness .
Dosage Effects in Animal Models
Discovery of a drug and/or component, equipment, their toxicological studies, dose, side effects are in vivo studied for future use in humans considering its’ ethical issues .
Metabolic Pathways
This compound is an inhibitor of bacterial and mammalian spermidine synthase . It is an inhibitor of aminopropyltransferases, promotes ornithine decarboxylase activity possibly by the inhibition of spermidine biosynthesis .
Transport and Distribution
The distribution pattern of this compound was most likely affected both by substance properties, i.e. the chemical stability and the tendency of a substance to partition to a certain media .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPCUCUWBYBCDP-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N, Array | |
Record name | DICYCLOHEXYLAMINE | |
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Related CAS |
3129-91-7 (nitrite), 3882-06-2 (nitrate), 68052-37-9 (phosphate[3:1]) | |
Record name | Dicyclohexylamine | |
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DSSTOX Substance ID |
DTXSID6025018 | |
Record name | Dicyclohexylamine | |
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Molecular Weight |
181.32 g/mol | |
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Physical Description |
Dicyclohexylamine appears as a colorless liquid with a faint fishlike odor. Less dense than water. May be toxic by ingestion. Severely irritates skin, eyes and mucous membranes. Used to make paints, varnishes and detergents., Dry Powder; Liquid, Colorless liquid with a faint fishy odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Record name | Cyclohexanamine, N-cyclohexyl- | |
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Boiling Point |
492.4 °F at 760 mmHg (NTP, 1992), 255.8 °C @ 760 MM HG, 256 °C | |
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Flash Point |
greater than 210 °F (NTP, 1992), 105 °C, 105 °C o.c. | |
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Solubility |
Slightly soluble (NTP, 1992), SPARINGLY SOL IN WATER; SOL IN USUAL ORGANIC SOLVENTS; MISCIBLE WITH CYCLOHEXYLAMINE, Soluble in ethanol, ether, benzene., Soluble in oxygenated solvents., Solubility in water, g/100ml at 25 °C: 0.08 | |
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Density |
0.913 to 0.919 at 59 °F (NTP, 1992), 0.9104 at 25 °C/25 °C, Relative density (water = 1): 0.9 | |
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Vapor Density |
6.25 at 68 °F mmHg (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.25 (AIR= 1), Relative vapor density (air = 1): 6.25 | |
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Vapor Pressure |
0.03 [mmHg], 3.38X10-2 at 25 °C, Vapor pressure, kPa at 37.7 °C: 1.6 | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
101-83-7 | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A93RJW924 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DICYCLOHEXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4018 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DICYCLOHEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1339 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
68 °F (NTP, 1992), -0.1 °C | |
Record name | DICYCLOHEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3175 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DICYCLOHEXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4018 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DICYCLOHEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1339 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.